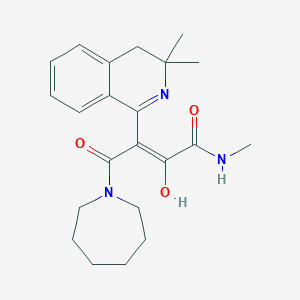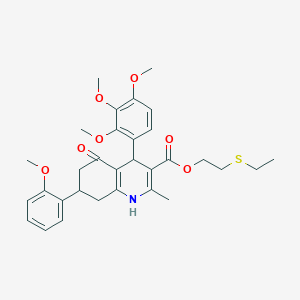![molecular formula C6HF3N5O3- B11078015 6-nitro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate](/img/structure/B11078015.png)
6-nitro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-nitro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a nitro group at the 6th position and a trifluoromethyl group at the 2nd position of the triazolo[1,5-a]pyrimidine ring. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry, agricultural chemistry, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The use of microwave irradiation in industrial settings allows for efficient and rapid synthesis, making it suitable for large-scale production. Additionally, the process can be optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-nitro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Cyclization: The compound can undergo cyclization reactions to form different heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include alkoxides, alkalis, and N-nucleophiles. The reaction conditions vary depending on the desired product but typically involve the use of strong bases or acids to facilitate the reaction .
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines and their derivatives. These products have diverse applications in medicinal and agricultural chemistry.
Scientific Research Applications
6-nitro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate has a wide range of scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antibacterial, antifungal, antiviral, antiparasitic, and anticancer agent. It is also being investigated for its potential use in treating cardiovascular disorders and type 2 diabetes.
Agricultural Chemistry: The compound is used as a herbicide and fungicide due to its ability to inhibit the growth of various plant pathogens.
Material Sciences: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 6-nitro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of various enzymes, including dihydroorotate dehydrogenase (DHODH), which is involved in the biosynthesis of pyrimidines . By inhibiting this enzyme, the compound disrupts the synthesis of nucleotides, leading to the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
6-nitro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine: This compound has similar biological activities but lacks the nitro group, which contributes to the unique properties of this compound.
6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one: This compound has been studied for its anticonvulsant activity and has a different substitution pattern compared to this compound.
Properties
Molecular Formula |
C6HF3N5O3- |
|---|---|
Molecular Weight |
248.10 g/mol |
IUPAC Name |
6-nitro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate |
InChI |
InChI=1S/C6H2F3N5O3/c7-6(8,9)4-11-5-10-1-2(14(16)17)3(15)13(5)12-4/h1,15H/p-1 |
InChI Key |
POBHIONCLCEDTP-UHFFFAOYSA-M |
Canonical SMILES |
C1=NC2=NC(=NN2C(=C1[N+](=O)[O-])[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-methylphenyl)-2-[(4-(3-methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11077932.png)
![(1E)-N'-[(4-chlorophenyl)sulfonyl]-N-[4-hydroxy-2-methyl-5-(propan-2-yl)phenyl]ethanimidamide](/img/structure/B11077943.png)
![2-({5-[(4-tert-butylphenoxy)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11077944.png)
![12-[3-bromo-4-(dimethylamino)phenyl]-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B11077952.png)
![N-(2,6-dichlorophenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11077956.png)
![N-(4-chlorophenyl)-2-{[1-(2,2-diphenylethyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}acetamide](/img/structure/B11077966.png)
![5-(2,6-Difluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11077977.png)
![Ethyl 4-(3-{2-[(4-methoxyphenyl)carbonyl]hydrazinyl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B11077992.png)


![N-(4-chlorophenyl)-4-(4-methoxyphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11078027.png)

![Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11078037.png)
![2-(2-Furyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11078038.png)
